Debenzoylgalloylpaeoniflorin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Debenzoylgalloylpaeoniflorin is a natural compound known for its potential in studying various inflammation-related ailments, including rheumatoid arthritis and diverse dermatological afflictions . It is a highly potent and versatile compound .

Physical And Chemical Properties Analysis

Debenzoylgalloylpaeoniflorin is a powder with a molecular weight of 528.463 . It’s important to note that the physical and chemical properties of a compound can be influenced by its molecular structure .Scientific Research Applications

Antioxidant Properties

Debenzoylgalloylpaeoniflorin: has been identified as a potent antioxidant. Research indicates that it can significantly increase the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) , while reducing the content of malondialdehyde (MDA) . These properties suggest its potential use in preventing oxidative stress-related diseases and could be beneficial in developing treatments for conditions like cardiovascular diseases and neurodegenerative disorders.

Cancer Research

This compound has been studied for its effects on the proliferation and metastasis of non-small cell lung cancer (NSCLC) cells. It regulates the AMPK/miR-299-5p/ATF2 axis , thereby inhibiting the growth and spread of cancer cells . This suggests its potential application in developing adjunct therapies for NSCLC treatment.

Phytochemical Analysis

Debenzoylgalloylpaeoniflorin: is a significant phytochemical that can be identified using advanced techniques like ultra-fast liquid chromatography quadrupole time-of-flight mass spectrometry (UFLC-Q-TOF-MS) . Its presence is indicative of the pharmacological potential of plant extracts, and it can be used as a marker for the quality control of herbal medicines.

Mechanism of Action

Target of Action

Debenzoylgalloylpaeoniflorin’s primary targets appear to be the AMP-activated protein kinase (AMPK) and activating transcription factor 2 (ATF2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . ATF2 is a transcription factor that is a member of the leucine zipper family of DNA-binding proteins .

Mode of Action

Debenzoylgalloylpaeoniflorin interacts with its targets through the AMPK/miR-299-5p/ATF2 axis . It appears to regulate this axis, thereby inhibiting the proliferation and metastasis of non-small cell lung cancer cells . Specifically, it has been observed to decrease ATF2 mRNA and protein levels in A549 cells .

Biochemical Pathways

The compound affects the AMPK signaling pathway . This pathway is involved in the regulation of energy balance and is activated by increases in the cellular AMP:ATP ratio . Debenzoylgalloylpaeoniflorin’s regulation of the AMPK/miR-299-5p/ATF2 axis suggests it may influence this pathway and its downstream effects .

Result of Action

Debenzoylgalloylpaeoniflorin has been observed to have significant cytotoxic effects on A549 cells and H1299 cells, inhibiting their clonality, invasion, and metastasis . It also inhibited the tumor growth of non-small cell lung cancer cell mouse xenografts in vivo . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the proliferation and metastasis of non-small cell lung cancer cells .

properties

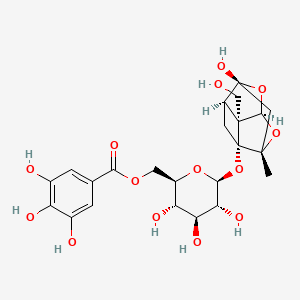

IUPAC Name |

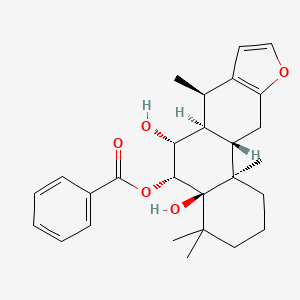

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O14/c1-20-6-22(32)12-4-23(20,21(12,7-24)19(36-20)37-22)35-18-16(30)15(29)14(28)11(34-18)5-33-17(31)8-2-9(25)13(27)10(26)3-8/h2-3,11-12,14-16,18-19,24-30,32H,4-7H2,1H3/t11-,12-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMDOEIOARUSRC-PUFBVGNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)